molecular formula C22H26N2O B5487389 1-(2,5-dimethylbenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine

1-(2,5-dimethylbenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine

Cat. No.: B5487389
M. Wt: 334.5 g/mol
InChI Key: DFDWONDMXGWBSG-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,5-dimethylbenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine, commonly known as DPP, is a compound that belongs to the class of piperazine derivatives. This compound has gained significant attention in scientific research due to its potential therapeutic properties.

Mechanism of Action

The mechanism of action of DPP is not yet fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways. DPP has been shown to inhibit the activity of NF-κB, a transcription factor that plays a critical role in inflammation and cancer. DPP has also been shown to inhibit the activity of MAPK, a signaling pathway that regulates cell growth and differentiation.
Biochemical and Physiological Effects
DPP has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. DPP has also been shown to inhibit the replication of viruses such as HIV and HCV. In addition, DPP has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of using DPP in lab experiments is its potential therapeutic properties. DPP has been shown to have anticancer, antiviral, and anti-inflammatory activities, making it a promising candidate for drug development. However, one of the limitations of using DPP in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of DPP in humans.

Future Directions

There are several future directions for the research on DPP. One direction is to investigate the potential use of DPP in the treatment of neurodegenerative diseases. Another direction is to study the mechanism of action of DPP in more detail. Additionally, further studies are needed to determine the safety and efficacy of DPP in humans.

Synthesis Methods

The synthesis of DPP involves the reaction of 1-(2,5-dimethylphenyl)piperazine with cinnamaldehyde in the presence of a catalyst. The reaction results in the formation of DPP, which can be purified using column chromatography.

Scientific Research Applications

DPP has been extensively studied for its potential therapeutic properties. It has been shown to have anticancer, antiviral, and anti-inflammatory activities. DPP has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Properties

IUPAC Name

(2,5-dimethylphenyl)-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O/c1-18-10-11-19(2)21(17-18)22(25)24-15-13-23(14-16-24)12-6-9-20-7-4-3-5-8-20/h3-11,17H,12-16H2,1-2H3/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFDWONDMXGWBSG-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)N2CCN(CC2)CC=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C)C(=O)N2CCN(CC2)C/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.